N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core. Key structural attributes include:
- Substituents: 6-Cyclopropyl: Enhances lipophilicity and may influence steric interactions in biological targets. 3-Methyl: A small alkyl group that could stabilize the oxazole ring conformation.
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-10-17-15(9-16(13-3-4-13)21-19(17)25-22-10)18(24)20-14-7-5-12(6-8-14)11(2)23/h5-9,13H,3-4H2,1-2H3,(H,20,24) |
InChI Key |
WTNCBLZHWSRKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the annulation of a pyridine ring to 4-aminoisoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various molecular targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Differences and Implications
Lipophilicity: The cyclopropyl group in the target compound increases lipophilicity compared to the furyl substituent in , which is more polar due to the oxygen atom in the furan ring.
Electronic Effects :
- The 4-fluoro substituent in introduces electron-withdrawing effects, which could enhance binding affinity to electron-rich biological targets.
- The methoxy group in is electron-donating, possibly altering resonance properties of the aryl ring.
Metabolic Stability :
- The acetyl group in the target compound may resist oxidative metabolism better than ester-containing analogues like , which are prone to hydrolysis.
Synthetic Accessibility :
- Cyclopropyl groups often require specialized synthetic routes (e.g., cyclopropanation), whereas furyl or methoxy groups are more straightforward to introduce .
Biological Activity
N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 950025-48-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds within the oxazole class can exhibit significant antitumor activity . The proposed mechanisms include:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
- Apoptosis Induction : It promotes apoptosis through the mitochondrial pathway, leading to cell death in cancerous cells.
- Microtubule Disruption : The compound appears to inhibit tubulin polymerization, which is vital for mitotic spindle formation during cell division. This action can lead to the disruption of normal cellular processes in rapidly dividing cells.
Biological Activity Data
In vitro studies have shown that this compound exhibits potent growth inhibition against various cancer cell lines. Below are some key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | < 1.0 | Induces apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | < 0.5 | Microtubule destabilization |
| HeLa (Cervical Cancer) | < 0.8 | Mitochondrial pathway activation |
Case Studies
- Antitumor Efficacy in Preclinical Models : In a study involving xenograft models of human tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to reduce tumor volume and induce apoptosis in tumor cells.
- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR study indicated that modifications on the acetophenone moiety significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring enhanced potency against certain cancer types while maintaining selectivity towards non-cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
